Cas no 1243446-96-9 (3-Bromo-5-cyclopropoxybenzoic acid)
3-Bromo-5-cyclopropoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-BROMO-5-CYCLOPROPOXYBENZOIC ACID
- MB68575
- 1243446-96-9
- 3-bromo-5-cyclopropyloxybenzoic acid
- EN300-3223685
- Benzoic acid, 3-bromo-5-(cyclopropyloxy)-
- 3-Bromo-5-cyclopropoxybenzoic acid
-
- MDL: MFCD17009755
- Inchi: 1S/C10H9BrO3/c11-7-3-6(10(12)13)4-9(5-7)14-8-1-2-8/h3-5,8H,1-2H2,(H,12,13)
- InChI Key: ABQJCEFBGAOWDC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=C(C=1)OC1CC1
Computed Properties
- Exact Mass: 255.97351g/mol
- Monoisotopic Mass: 255.97351g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 46.5Ų
Experimental Properties
- Density: 1.697±0.06 g/cm3(Predicted)
- Boiling Point: 381.8±27.0 °C(Predicted)
- pka: 3.66±0.10(Predicted)
3-Bromo-5-cyclopropoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3223685-0.05g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 0.05g |
$347.0 | 2025-03-19 | |
| Enamine | EN300-3223685-0.1g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 0.1g |
$518.0 | 2025-03-19 | |
| Enamine | EN300-3223685-0.25g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 0.25g |
$743.0 | 2025-03-19 | |
| Enamine | EN300-3223685-0.5g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 0.5g |
$1170.0 | 2025-03-19 | |
| Enamine | EN300-3223685-1.0g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-19 | |
| Enamine | EN300-3223685-2.5g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-19 | |
| Enamine | EN300-3223685-5.0g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-19 | |
| Enamine | EN300-3223685-10.0g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-19 | |
| Enamine | EN300-3223685-1g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95% | 1g |
$1500.0 | 2023-09-04 | |
| Enamine | EN300-3223685-5g |
3-bromo-5-cyclopropoxybenzoic acid |
1243446-96-9 | 95% | 5g |
$4349.0 | 2023-09-04 |
3-Bromo-5-cyclopropoxybenzoic acid Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 3-Bromo-5-cyclopropoxybenzoic acid
3-Bromo-5-cyclopropoxybenzoic Acid (CAS No. 1243446-96-9): Properties, Applications, and Market Insights
3-Bromo-5-cyclopropoxybenzoic acid (CAS No. 1243446-96-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated benzoic acid derivative features a unique cyclopropyl ether substitution, making it a valuable intermediate for synthesizing more complex molecules. Its molecular formula is C10H9BrO3, and it typically appears as a white to off-white crystalline powder.
The compound's physicochemical properties include a molecular weight of 257.08 g/mol and moderate solubility in common organic solvents like dimethyl sulfoxide (DMSO) and methanol. Researchers particularly value its 3-bromo-5-substituted benzoic acid structure, which serves as a versatile building block in medicinal chemistry. Recent studies highlight its potential in developing G-protein coupled receptor (GPCR) modulators, a hot topic in drug discovery for metabolic disorders.
In pharmaceutical applications, 3-Bromo-5-cyclopropoxybenzoic acid has shown promise as a precursor for small molecule therapeutics. Its structural features align with current trends in fragment-based drug design, where researchers seek modular compounds for targeted therapies. The cyclopropyl group enhances metabolic stability—a crucial factor addressed in recent ADME (Absorption, Distribution, Metabolism, Excretion) optimization strategies.
The agrochemical sector utilizes this compound in developing next-generation plant growth regulators. Its halogenated aromatic core interacts effectively with biological targets, while the cyclopropoxy moiety improves systemic mobility in plants. This dual functionality responds to growing demand for eco-friendly crop protection solutions—a trending search term in agricultural chemistry forums.
Market analysis indicates rising demand for 1243446-96-9, particularly from contract research organizations (CROs) and specialty chemical manufacturers. Suppliers report increased inquiries about high-purity 3-Bromo-5-cyclopropoxybenzoic acid, driven by its application in proteolysis targeting chimera (PROTAC) development—an emerging field in targeted protein degradation therapies.
Synthetic protocols for 3-Bromo-5-cyclopropoxybenzoic acid typically involve Pd-catalyzed cross-coupling reactions, reflecting industry shifts toward atom-economical synthesis. Analytical characterization commonly employs HPLC-MS and NMR spectroscopy, with purity standards exceeding 98% for research-grade material. These quality parameters align with Good Laboratory Practice (GLP) requirements—a frequent search term among quality control professionals.
Storage recommendations emphasize protection from light and moisture at 2-8°C, following standard practices for benzoic acid derivatives. The compound's stability profile makes it suitable for international shipping, addressing logistics concerns raised in recent global supply chain discussions. Safety data sheets classify it as non-hazardous under normal handling conditions.
Recent patent literature reveals innovative applications of 3-Bromo-5-cyclopropoxybenzoic acid in metal-organic frameworks (MOFs)—a trending materials science topic. Its bifunctional character (carboxylic acid and bromine groups) enables diverse coordination geometries, valuable for designing porous crystalline materials with gas storage capabilities.
Academic interest focuses on the compound's role in multicomponent reactions, particularly for constructing heterocyclic scaffolds. This aligns with current research priorities in green chemistry, where scientists seek efficient routes to complex structures. The cyclopropyl group's ring strain offers unique reactivity patterns explored in recent mechanochemistry studies.
For researchers sourcing CAS 1243446-96-9, verification through spectral databases like SciFinder or Reaxys is recommended. Many suppliers now provide analytical certificates with batch-specific HPLC chromatograms—a quality assurance feature increasingly demanded in peer-reviewed publications. Pricing trends show moderate fluctuations tied to bromine commodity markets.
Future applications may exploit the compound's potential in bioorthogonal chemistry, where its stable yet reactive groups could enable selective biomolecule labeling. This prospect connects with booming interest in click chemistry and diagnostic probe development—frequent topics in recent chemical biology literature.
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